2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione
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Overview
Description
2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione is a heterocyclic compound featuring an imidazolidine ring substituted with benzylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione typically involves the reaction of imidazolidine-4,5-dione with benzyl mercaptan under specific conditions. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes or ketones with active methylene compounds in the presence of a base . Another approach is the Bucherer–Bergs reaction, which involves the reaction of carbonyl compounds with ammonium carbonate and potassium cyanide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its anticonvulsant activity is attributed to its binding to the inner pore of voltage-gated sodium channels, which modulates the channel’s activity and reduces neuronal excitability . The compound’s antibacterial properties are linked to its ability to inhibit bacterial protein synthesis by binding to specific bacterial proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A related compound with similar structural features but different substituents.
Thiazolidine-2,4-dione: Another heterocyclic compound with a sulfur atom in the ring, known for its antidiabetic properties.
Imidazole-2-thione: A compound with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring, exhibiting antimicrobial activity.
Uniqueness
2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione is unique due to the presence of benzylsulfanyl groups, which impart specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62376-51-6 |
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Molecular Formula |
C17H16N2O2S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione |
InChI |
InChI=1S/C17H16N2O2S2/c20-15-16(21)19-17(18-15,22-11-13-7-3-1-4-8-13)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H,19,21) |
InChI Key |
OUPDJXNTZPQKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2(NC(=O)C(=O)N2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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